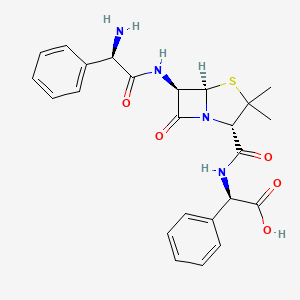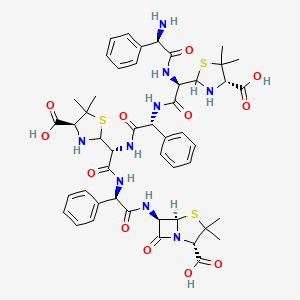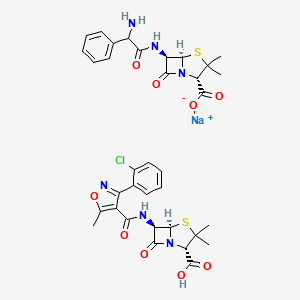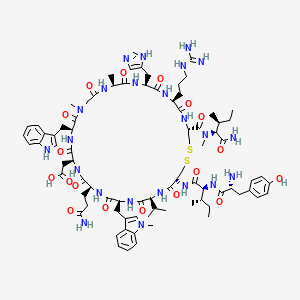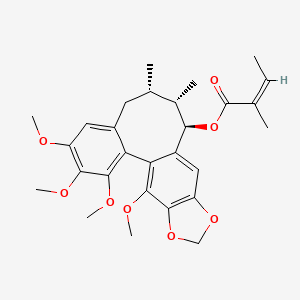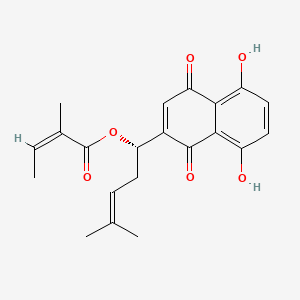
Argireline
Vue d'ensemble
Description
Acétyl Hexapeptide-3 (acétate), également connu sous le nom d’Argireline, est un peptide synthétique composé de six acides aminés. Il est largement reconnu pour son application dans les produits cosmétiques, notamment pour ses propriétés anti-rides. Ce composé est un fragment de la protéine SNAP-25, qui est impliquée dans la libération des neurotransmetteurs. En inhibant la formation du complexe SNARE, Acétyl Hexapeptide-3 (acétate) peut réduire les contractions musculaires, minimisant ainsi l’apparence des rides .
Applications De Recherche Scientifique
L’Acétyl Hexapeptide-3 (acétate) a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme peptide modèle dans des études de synthèse et de modification de peptides.
Biologie : Étudié pour son rôle dans la libération des neurotransmetteurs et l’inhibition des contractions musculaires.
Médecine : Exploré pour des applications thérapeutiques potentielles dans les conditions impliquant une hyperactivité musculaire, comme le blépharospasme.
Industrie : Largement utilisé dans les formulations cosmétiques pour ses propriétés anti-âge
Mécanisme D'action
L’Acétyl Hexapeptide-3 (acétate) exerce ses effets en inhibant la formation du complexe SNARE, qui est essentiel à la libération des neurotransmetteurs à la jonction neuromusculaire. En empêchant l’assemblage de ce complexe, le peptide réduit la libération d’acétylcholine, ce qui entraîne une diminution des contractions musculaires. Ce mécanisme est similaire à celui de la toxine botulique, mais sans la toxicité associée .
Analyse Biochimique
Biochemical Properties
Argireline plays a significant role in biochemical reactions. It interacts with the SNARE complex (SNAP Receptor, soluble N–ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . This interaction destabilizes the formation of the SNARE complex, reducing facial lines and wrinkles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering in catecholamine release . This interference prevents muscle contraction, thereby reducing the appearance of wrinkles .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting vesicle docking . It prevents the formation of the ternary SNARE complex, which is required for muscle contraction . This inhibition interferes with catecholamine release, reducing the degree of facial wrinkles .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific details on the product’s stability, degradation, and long-term effects on cellular function are not mentioned in the available literature, it is known that this compound has significant anti-wrinkle activity .
Metabolic Pathways
This compound is known to interfere with the formation of the SNARE complex, which plays a crucial role in cellular metabolism .
Transport and Distribution
Given its role in preventing the formation of the SNARE complex, it can be inferred that this compound may interact with various cellular components .
Subcellular Localization
Given its role in inhibiting the formation of the SNARE complex, it can be inferred that this compound may be localized to areas where this complex forms .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Acétyl Hexapeptide-3 (acétate) implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :
Chargement de la résine : Le premier acide aminé est fixé à une résine.
Déprotection : Le groupe protecteur de l’acide aminé est éliminé.
Couplage : Le prochain acide aminé, protégé à son groupe amino, est activé et couplé à la chaîne croissante.
Répétition : Les étapes 2 et 3 sont répétées jusqu’à obtention de la séquence peptidique souhaitée.
Clivage : Le peptide est clivé de la résine et déprotégé pour obtenir le produit final.
Les réactifs couramment utilisés en SPPS comprennent le N,N’-diisopropylcarbodiimide (DIC) pour l’activation et l’acide trifluoroacétique (TFA) pour la déprotection .
Méthodes de production industrielle
La production industrielle de l’Acétyl Hexapeptide-3 (acétate) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l’efficacité et la cohérence. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées .
Analyse Des Réactions Chimiques
Types de réactions
L’Acétyl Hexapeptide-3 (acétate) peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu méthionine du peptide peut être oxydé en méthionine sulfoxyde.
Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits en thiols libres.
Substitution : Les résidus d’acides aminés peuvent être substitués pour modifier les propriétés du peptide.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène (H₂O₂) ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyéthyl)phosphine (TCEP).
Substitution : Divers dérivés d’acides aminés et réactifs de couplage.
Principaux produits formés
Oxydation : Peptides contenant de la méthionine sulfoxyde.
Réduction : Peptides avec des groupes thiol réduits.
Substitution : Peptides modifiés avec des séquences modifiées.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétyl Hexapeptide-8 : Souvent confondu avec l’Acétyl Hexapeptide-3, il présente des propriétés anti-rides similaires.
Palmitoyl Pentapeptide-4 : Un autre peptide utilisé dans les produits anti-âge, connu pour stimuler la production de collagène.
Dipeptide Diaminobutyroyl Benzylamide Diacetate : Imite les effets du venin de serpent pour inhiber les contractions musculaires.
Unicité
L’Acétyl Hexapeptide-3 (acétate) est unique en raison de son inhibition spécifique du complexe SNARE, ce qui en fait une alternative non toxique à la toxine botulique pour les applications cosmétiques. Sa capacité à réduire les contractions musculaires sans effets secondaires significatifs le distingue des autres peptides .
Propriétés
Numéro CAS |
616204-22-9 |
|---|---|
Formule moléculaire |
C35H62N14O11S |
Poids moléculaire |
887.0 g/mol |
Nom IUPAC |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |
InChI |
InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
AJLNZWYOJAWBCR-OOPVGHQCSA-N |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
SMILES isomérique |
CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
SMILES canonique |
CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


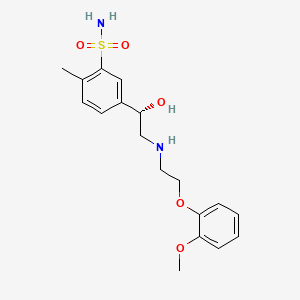
![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)
